molecular formula C12H22N2O2 B12286111 Tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 1334146-53-0

Tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Katalognummer: B12286111
CAS-Nummer: 1334146-53-0
Molekulargewicht: 226.32 g/mol
InChI-Schlüssel: JOEKPRNHOMRKCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: is a bicyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The bicyclic structure provides rigidity and a defined spatial arrangement, which can be advantageous in drug design and other chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the formation of the bicyclic core followed by functional group modifications. One common method involves the [2 + 2] cycloaddition of suitable precursors under photochemical conditions . This method allows for the efficient construction of the bicyclic framework with high diastereoselectivity.

Industrial Production Methods: Industrial production of this compound may involve scalable photochemical reactors to ensure consistent yields and purity. The use of continuous flow photochemistry can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or other oxidized derivatives.

    Reduction: Reduction reactions can target the bicyclic core or the functional groups attached to it, resulting in various reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or other reactive sites on the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce various amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: The rigid bicyclic structure of tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate makes it a valuable building block in organic synthesis. It can be used to construct complex molecules with defined stereochemistry.

Biology: In biological research, this compound can serve as a scaffold for the development of enzyme inhibitors or receptor ligands. Its unique structure allows for specific interactions with biological targets.

Medicine: The compound’s potential as a drug candidate is being explored due to its ability to interact with various molecular targets. It may be used in the development of treatments for neurological disorders or other diseases.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials or as a precursor for the production of other valuable chemicals.

Wirkmechanismus

The mechanism of action of tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets. The bicyclic structure allows for precise binding to enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds or electrostatic interactions, enhancing the compound’s affinity for its targets.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific bicyclic framework and functional groups. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

1334146-53-0

Molekularformel

C12H22N2O2

Molekulargewicht

226.32 g/mol

IUPAC-Name

tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-7(13)10-8-5-9(10)14(6-8)11(15)16-12(2,3)4/h7-10H,5-6,13H2,1-4H3

InChI-Schlüssel

JOEKPRNHOMRKCO-UHFFFAOYSA-N

Kanonische SMILES

CC(C1C2CC1N(C2)C(=O)OC(C)(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.